molecular formula C14H19BO4 B13410981 1-(2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone

1-(2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone

Cat. No.: B13410981
M. Wt: 262.11 g/mol
InChI Key: GEJWAMMTAUXZHT-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone is a chemical compound known for its unique structure and properties. It features a boronic ester group, which is a key functional group in organic chemistry, particularly in the field of Suzuki-Miyaura cross-coupling reactions. This compound is often used as an intermediate in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone typically involves the reaction of 2-hydroxy-5-bromophenyl ethanone with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves crystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Suzuki-Miyaura reactions typically result in the formation of biaryl compounds .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone is unique due to its specific combination of functional groups, which makes it highly versatile in various chemical reactions and applications. Its boronic ester group is particularly valuable in Suzuki-Miyaura cross-coupling reactions, making it a crucial intermediate in organic synthesis .

Properties

Molecular Formula

C14H19BO4

Molecular Weight

262.11 g/mol

IUPAC Name

1-[2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone

InChI

InChI=1S/C14H19BO4/c1-9(16)11-8-10(6-7-12(11)17)15-18-13(2,3)14(4,5)19-15/h6-8,17H,1-5H3

InChI Key

GEJWAMMTAUXZHT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C(=O)C

Origin of Product

United States

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